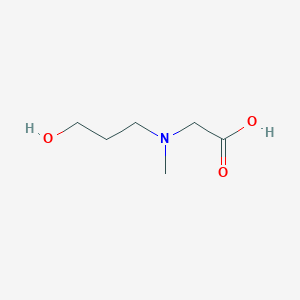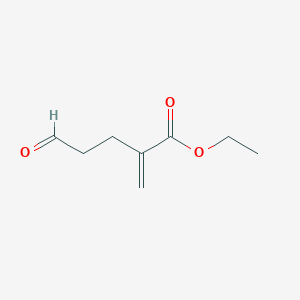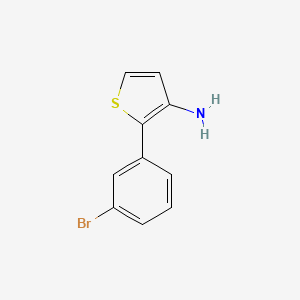
2-((3-Hydroxypropyl)(methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Hydroxypropyl)(methyl)amino)acetic acid is an organic compound that features both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)(methyl)amino)acetic acid typically involves the reaction of 3-hydroxypropylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups for the amine and hydroxyl functionalities can be employed to prevent side reactions and improve the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Hydroxypropyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and amides.
Applications De Recherche Scientifique
2-((3-Hydroxypropyl)(methyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-Hydroxypropyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, where it can be converted into other bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the amino group.
N-Methylglycine (sarcosine): Similar in structure but lacks the hydroxyl group.
Uniqueness
2-((3-Hydroxypropyl)(methyl)amino)acetic acid is unique due to the presence of both hydroxyl and amino functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-[3-hydroxypropyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(3-2-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
DBJZUZNLWXBXJB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)


![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)


![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)




